3-Bromo-2-dimethoxyphosphorylprop-1-ene

概要

説明

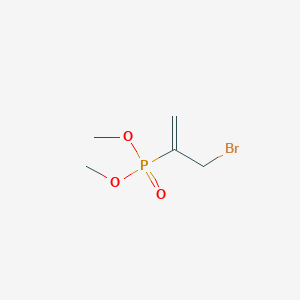

3-Bromo-2-dimethoxyphosphorylprop-1-ene is an organophosphorus compound with the molecular formula C5H10BrO3P. It is a versatile chemical used in various scientific research applications, particularly in organic synthesis. The compound is characterized by the presence of a bromine atom attached to a prop-1-en-2-yl group, which is further bonded to a phosphonate group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-dimethoxyphosphorylprop-1-ene typically involves the reaction of dimethyl phosphite with 3-bromoprop-1-ene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

化学反応の分析

Types of Reactions

3-Bromo-2-dimethoxyphosphorylprop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The double bond in the prop-1-en-2-yl group can participate in addition reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are commonly used. The reactions are often conducted at low temperatures to control the addition process.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include phosphonate esters with different substituents replacing the bromine atom.

Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.

Oxidation and Reduction: Products include various oxidized or reduced forms of the phosphonate ester.

科学的研究の応用

Synthetic Chemistry

DMBPP is utilized as a building block in the synthesis of various organic compounds. Its phosphonate group allows for nucleophilic substitutions, facilitating the formation of more complex molecules. This property is particularly useful in:

- Phosphonate Chemistry : DMBPP can serve as a precursor for the synthesis of other phosphonates, which are important in medicinal chemistry and agrochemicals.

- Alkene Functionalization : The bromine atom allows for further functionalization reactions, enabling the introduction of diverse functional groups into the molecular framework.

Biological Applications

Research indicates that compounds similar to DMBPP may exhibit biological activity, particularly in:

- Antiviral and Antitumor Activities : Some studies suggest that phosphonate-containing compounds can inhibit viral replication or exhibit cytotoxic effects against tumor cells.

- Enzyme Inhibition Studies : DMBPP can be used to investigate its interactions with specific enzymes, potentially leading to the development of new therapeutic agents.

Case Study 1: Interaction with Nucleophiles

In studies exploring the reactivity of DMBPP with various nucleophiles, it was found that the compound undergoes nucleophilic substitution reactions efficiently. This behavior is crucial for understanding its potential applications in drug design and synthesis .

Research published in peer-reviewed journals has indicated that DMBPP analogs may possess significant biological activities. For instance, derivatives of similar phosphonates have been shown to inhibit specific enzyme activities related to inflammation and cancer progression, suggesting that DMBPP could be a candidate for further biological evaluation .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-2-dimethoxyphosphorylprop-1-ene | Contains a dimethoxyphosphoryl group | Enhanced reactivity due to bromine |

| Dimethyl (3-bromoprop-1-en-2-yl) phosphonate | Similar phosphonate group | Extensively used in biological applications |

| 3-Bromo-propene | Lacks phosphoryl group | More common; simpler reactivity profile |

Safety and Handling Considerations

Due to its reactive nature, handling DMBPP requires adherence to standard laboratory safety protocols. Personal protective equipment (PPE) should be worn, and it should be handled in a well-ventilated fume hood to minimize exposure risks associated with brominated compounds .

作用機序

The mechanism of action of 3-Bromo-2-dimethoxyphosphorylprop-1-ene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The double bond in the prop-1-en-2-yl group can participate in addition reactions, forming new products with electrophiles. The phosphonate group can also undergo oxidation or reduction, leading to various chemical transformations.

類似化合物との比較

Similar Compounds

- Diethyl (3-bromopropyl)phosphonate

- Dimethyl (3-chloroprop-1-en-2-yl)phosphonate

- Dimethyl (3-bromoprop-1-en-1-yl)phosphonate

Uniqueness

3-Bromo-2-dimethoxyphosphorylprop-1-ene is unique due to its specific structural features, including the presence of a bromine atom and a double bond in the prop-1-en-2-yl group. These features confer distinct reactivity and make it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for chemical modifications and the synthesis of diverse products.

生物活性

3-Bromo-2-dimethoxyphosphorylprop-1-ene is a phosphonate compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C5H10BrO4P

CAS Number : 84308-48-5

Canonical SMILES : BrC(=C(C(=O)(O)OC)O)O

The compound features a bromine atom substituted at the 3-position of a propene backbone, along with dimethoxyphosphoryl and hydroxyl functional groups. These structural components contribute to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with nucleophiles and electrophiles in biological systems. The phosphonate group can mimic phosphate esters, allowing it to engage with various enzymes that utilize phosphate in their catalytic mechanisms. This can lead to modulation of enzyme activities, potentially impacting metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes. For instance, studies on similar compounds suggest that brominated phosphonates can act as competitive inhibitors for certain enzyme classes, particularly those involved in terpene biosynthesis .

- Antioxidant Properties : Preliminary investigations suggest potential antioxidant activities, which could be beneficial in mitigating oxidative stress in biological systems .

- Neuroprotective Effects : Some derivatives of phosphonates have been explored for their neuroprotective properties, indicating that this compound may also contribute positively to neurological health .

Case Study 1: Enzyme Interaction

A study investigated the interaction of brominated phosphonates with terpene synthases. It was found that these compounds could act as potent inhibitors, altering the enzymatic conversion rates of substrates like farnesyl diphosphate (FDP). The kinetic analysis revealed that the brominated analogs exhibited fast binding but slow reversibility, suggesting a strong interaction with the enzyme active site .

Case Study 2: Antioxidant Activity

In a study assessing various phosphonate derivatives, this compound was evaluated for its ability to scavenge free radicals. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, supporting its role as an antioxidant .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C5H10BrO4P |

| CAS Number | 84308-48-5 |

| Antioxidant Activity | Moderate |

| Enzyme Inhibition | Competitive for terpene synthases |

| Neuroprotective Potential | Under investigation |

特性

IUPAC Name |

3-bromo-2-dimethoxyphosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrO3P/c1-5(4-6)10(7,8-2)9-3/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLSRRQGHGGDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C(=C)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378696 | |

| Record name | Dimethyl (3-bromoprop-1-en-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84308-48-5 | |

| Record name | Dimethyl (3-bromoprop-1-en-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。